Ezetimibe glucuronide;Ezetimibe beta-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

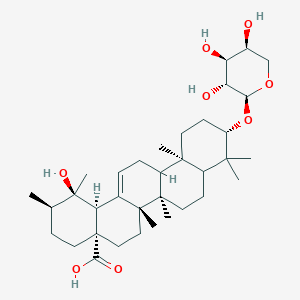

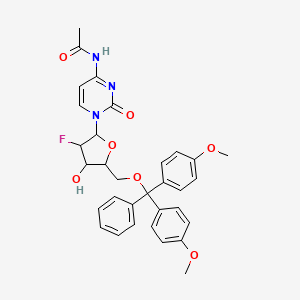

Ezetimibe-glucuronide is the primary active metabolite of ezetimibe, a lipid-lowering agent used to reduce cholesterol levels in the blood. Ezetimibe itself is a cholesterol absorption inhibitor that works by blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol in the intestines . Ezetimibe-glucuronide retains the pharmacological activity of its parent compound and plays a crucial role in its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ezetimibe-glucuronide involves the glucuronidation of ezetimibe. This process is typically carried out using uridine 5’-diphosphate-glucuronosyltransferase (UGT) enzymes in the liver and intestines . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of ezetimibe-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The final product is then purified using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe-glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. This reaction involves the addition of glucuronic acid to the hydroxyl group of ezetimibe, forming the glucuronide conjugate .

Common Reagents and Conditions:

Reagents: UDP-glucuronic acid, UGT enzymes

Conditions: pH buffers, optimal temperature for enzyme activity

Major Products: The major product of this reaction is ezetimibe-glucuronide itself, which retains the pharmacological activity of ezetimibe and contributes to its lipid-lowering effects .

Scientific Research Applications

Ezetimibe-glucuronide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in cholesterol metabolism and its interaction with NPC1L1 protein.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and bioavailability of ezetimibe.

Industry: Employed in the development of lipid-lowering drugs and formulations.

Mechanism of Action

Ezetimibe-glucuronide exerts its effects by inhibiting the NPC1L1 protein, which is responsible for the uptake of cholesterol in the intestines. By blocking this protein, ezetimibe-glucuronide reduces the absorption of dietary and biliary cholesterol, leading to lower cholesterol levels in the blood . The molecular targets involved in this process include the enterocytes in the intestinal lining, where the NPC1L1 protein is located .

Comparison with Similar Compounds

Ezetimibe: The parent compound of ezetimibe-glucuronide, which also inhibits NPC1L1 but is less potent due to its rapid metabolism.

Statins: A class of lipid-lowering drugs that work by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis.

Bile Acid Sequestrants: Compounds that bind bile acids in the intestine, preventing their reabsorption and promoting the excretion of cholesterol.

Uniqueness of Ezetimibe-Glucuronide: Ezetimibe-glucuronide is unique in its mechanism of action, as it specifically targets the NPC1L1 protein without affecting the absorption of fat-soluble nutrients such as vitamins and triglycerides . This selective inhibition makes it a valuable therapeutic agent for managing cholesterol levels, especially in patients who cannot tolerate statins or require additional lipid-lowering effects .

Properties

IUPAC Name |

6-[4-[1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)

![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)

![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)

![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B13391647.png)

![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)

![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate](/img/structure/B13391653.png)

![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13391668.png)

![2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid](/img/structure/B13391673.png)